REACTION_CXSMILES
|
C[C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=C(C)C=1N.C([Li])CCC.CC1C=C2C(=CC=1)[NH:22][C:21](=O)C2.[CH2:27]1[CH2:31][O:30][CH2:29][CH2:28]1>>[CH3:21][N:22]1[C:2]2[C:28](=[CH:29][CH:6]=[C:7]([CH3:9])[CH:8]=2)[CH2:27][C:31]1=[O:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry CO2 gas was bubbled in for 2-3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
CUSTOM
|
Details
|
The excess CO2 was removed under vacuum
|
Type
|
ADDITION
|
Details
|
after the addition of further THF
|
Type
|
CUSTOM
|
Details
|
that lost by evaporation
|
Type
|
CUSTOM
|
Details
|
was recooled to -78° C.
|
Type
|
ADDITION
|
Details
|
was again added dropwise
|
Type
|
CUSTOM
|
Details
|
to rise slowly to -10° C.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
was again recooled to -78° C.
|
Type
|
CUSTOM
|
Details
|
CO2 gas was bubbled in until the red color
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent, 0.1M HCL (50 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
this was then washed successively with 0.1M HCl, water, and dilute aqueous Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on Al2O3
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC2=CC=C(C=C12)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.37 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |